

# Streamlining reporting in SAP S/4HANA for research grants.

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## SAP S/4HANA Grants Management Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in streamlining their reporting for research grants using SAP S/4HANA.

### Frequently Asked Questions (FAQs)

This section addresses common questions about grant reporting and management in SAP S/4HANA.

Category	Question	Answer
General Reporting	How can I get an overview of my grant's financial status?	You can use the "Grants Overview" or "Grant 360° View" Fiori apps to see a comprehensive summary of your grant's budget, expenses, and other relevant details.
Where can I find a detailed list of all transactions charged to my grant?	The "Grants Management Line-item Display" report (Transaction Code: S_PLN_16000269) provides a detailed list of all financial postings associated with your grant. <sup>[1]</sup> You can filter this report by various criteria to narrow down the information.	
How do I compare my grant's actual expenditures against the approved budget?	The "Budget vs. Actuals" report is the primary tool for this purpose. <sup>[2][3][4]</sup> This report can be accessed through the Business Warehouse (BW) and provides a detailed breakdown of budgeted amounts, actual spending, and any variances. <sup>[2]</sup>	
Budget Management	What should I do if I receive a "budget exceeded" error when trying to post an expense?	A "budget exceeded" error indicates that the available funds in the specified budget category are insufficient for the transaction. <sup>[5][6][7][8]</sup> You should first review your grant's budget using the "Budget vs. Actuals" report to understand the current spending. If necessary, you may need to

request a budget transfer or amendment from your grant administrator.

Can I receive notifications before my grant budget is fully utilized?

Yes, SAP S/4HANA can be configured to send notifications when grant budget utilization exceeds a predefined threshold, such as 90%.[\[9\]](#)  
This proactive alert allows you to manage your spending and avoid budget overruns.

Cost Sharing & Indirect Costs

How is cost sharing tracked in SAP S/4HANA?

Cost sharing is managed by assigning expenses to a specific "Cost Share Fund" that is linked to your grant.[\[10\]](#)  
When recording an expense that includes a cost-sharing component, you must ensure the correct fund is selected.  
[\[10\]](#)

How are indirect costs (F&A) calculated and charged to my grant?

Indirect costs, also known as Facilities and Administrative (F&A) costs, are typically calculated as a percentage of the direct costs.[\[11\]](#) This rate is predetermined in your grant agreement and configured in the grant master data in SAP. The system can then automatically calculate and post these costs to your grant.  
[\[12\]](#)

Grant Lifecycle

How do I prepare for my grant's closeout?

The grant closeout process involves ensuring all financial transactions are accurately

recorded, all reports are submitted, and any outstanding obligations are met.<sup>[13]</sup> A grant closeout checklist can help you track all the necessary steps, including verifying final expenditures, confirming cost-sharing contributions, and submitting the final technical report.<sup>[14]</sup>  
<sup>[15]</sup>

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## Troubleshooting Guides

This section provides step-by-step solutions to specific issues you may encounter.

### Issue 1: "Budget Exceeded" Error When Processing a Purchase Order or Invoice

Symptoms:

You receive an error message similar to: "Annual budget exceeded by [Amount] for document item [Item Number]."<sup>[7]</sup> This can occur even if you believe there are sufficient funds in your grant.

Cause:

This error is triggered by the Availability Control (AVC) function in SAP, which checks for sufficient budget before a financial commitment is made.<sup>[12]</sup> The error can arise from several factors, including:

- Insufficient funds in the specific budget category being charged.
- The total grant budget has been exceeded.
- An incorrect budget period or fund was selected.

#### Resolution Protocol:

- Verify Available Budget:
  - Navigate to the "Budget vs. Actuals" report in the SAP Business Warehouse.[\[2\]](#)
  - Enter your grant number to view the detailed budget, actuals, and commitments.
  - Analyze the specific cost element or sponsored class where the error occurred to confirm the available balance.
- Review Transaction Details:
  - Double-check the purchase order or invoice to ensure the correct grant, fund, and sponsored class have been assigned.
  - Confirm that the posting date falls within the grant's budget validity period.[\[16\]](#)
- Initiate Budget Transfer (if necessary):
  - If funds are available in another budget category within the same grant, you may be able to request a budget transfer.
  - Use the "Manage Budget Documents" Fiori app to initiate a budget transfer request.[\[17\]](#) This will typically require approval from your grant administrator.
- Contact Grant Administrator:
  - If you cannot resolve the issue, contact your designated grant administrator. Provide them with the error message details, the document number, and your analysis from the "Budget vs. Actuals" report.

## Issue 2: Discrepancies in Financial Reports

#### Symptoms:

You notice that the data in your financial reports (e.g., "Budget vs. Actuals") does not match your own records or expectations.

Cause:

Data discrepancies can stem from various sources:[18]

- Timing Issues: Transactions may not have been posted to the general ledger at the time the report was generated.
- Incorrect Data Entry: Expenses may have been coded to the wrong grant, sponsored class, or cost center.
- Data Integration Problems: If data is being pulled from multiple systems, there could be a lag or error in the data synchronization.[18]

Resolution Protocol:

- Run a Line-Item Report:
  - Use the "Grants Management Line-item Display" (S\_PLN\_16000269) to view all individual transactions posted to your grant.[1]
  - This detailed view can help you identify any specific transactions that are incorrect or unexpected.
- Check for Unposted Documents:
  - Consult with your finance department to see if there are any pending journal entries or supplier invoices that have not yet been posted to your grant.
- Validate Master Data:
  - In the "Manage Grants" Fiori app, review the master data for your grant to ensure that the correct sponsored programs, sponsored classes, and funds are assigned.[19]
- Report the Discrepancy:
  - If you identify an incorrect posting, report it to your grant administrator with the relevant document numbers and a clear explanation of the issue. They can initiate a correcting journal entry.

## Experimental Protocols (Methodologies)

This section provides detailed methodologies for key reporting tasks in SAP S/4HANA.

### Protocol 1: Generating a Budget vs. Actuals Report

Objective: To generate a report comparing your grant's budgeted amounts to the actual expenditures and commitments.

Procedure:

- Access the Reporting Tool: Log in to the SAP Fiori Launchpad and navigate to the Business Warehouse (BW) reporting tools.
- Select the Report: Locate and run the "Budget vs. Actuals" report.[\[2\]](#)[\[3\]](#)
- Enter Selection Criteria:
  - In the "Grant" field, enter your eight-digit SAP grant number.
  - Specify the relevant fiscal year and posting periods.
- Execute the Report: The system will generate a report displaying the following columns for each sponsored class:
  - Budget: The approved budget amount.
  - Actuals: The expenses that have been posted to the grant.
  - Commitments: The funds that have been reserved for purchase orders that have not yet been invoiced.
  - Available Balance: The remaining budget (Budget - Actuals - Commitments).
- Analyze and Export: Review the report to monitor your grant's financial health. You can export the report to Excel for further analysis or to share with your research team.

### Protocol 2: Tracking Cost Sharing Contributions

Objective: To ensure that all cost-sharing commitments for your grant are being accurately tracked and recorded.

Procedure:

- Identify the Cost Share Fund: In the "Manage Grants" Fiori app, navigate to the "Dimensions" tab of your grant master data to find the designated "Cost Share Fund".[\[10\]](#)
- Record Cost Share Expenses: When incurring an expense that is part of your cost-sharing commitment (e.g., personnel effort, equipment usage), ensure that the "Cost Share Fund" is specified in the financial transaction.[\[10\]](#)
- Run a Grant Ledger Report:
  - Use a grant ledger report in the Business Warehouse.
  - In the selection criteria, include both your grant number and the corresponding "Cost Share Fund".
  - This will generate a report showing all expenditures from both the sponsor's funds and the cost-sharing funds, allowing you to track your progress towards meeting your cost-sharing obligation.

## Data Presentation

### Table 1: Sample Budget vs. Actuals Report

Sponsored Class	Budget	Actuals	Commitments	Available Balance	% Spent
Personnel	\$150,000	\$75,000	\$0	\$75,000	50%
Lab Supplies	\$50,000	\$20,000	\$5,000	\$25,000	50%
Equipment	\$75,000	\$70,000	\$0	\$5,000	93%
Travel	\$10,000	\$2,500	\$1,000	\$6,500	35%
Indirect Costs (F&A)	\$142,500	\$83,750	\$3,000	\$55,750	61%
<b>Total</b>	<b>\$427,500</b>	<b>\$251,250</b>	<b>\$9,000</b>	<b>\$167,250</b>	<b>61%</b>

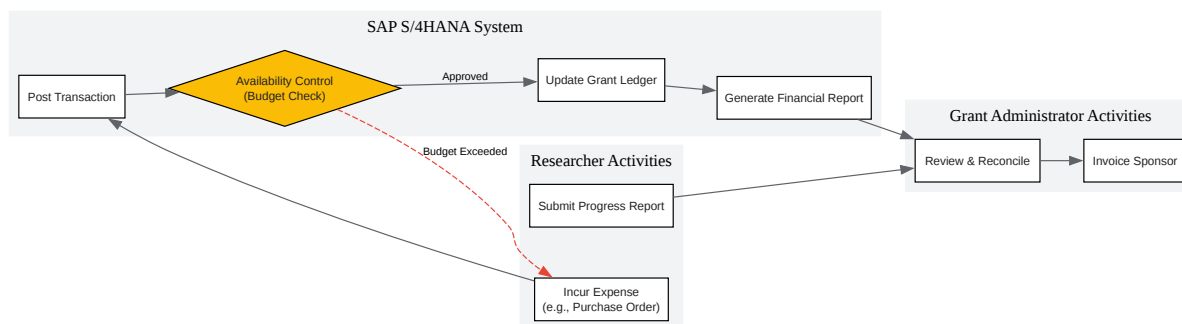
## Table 2: Indirect Cost Calculation Example

This table illustrates how indirect costs (F&A) are calculated based on a Modified Total Direct Cost (MTDC) base.

Cost Category	Total Direct Costs	Exclusions from MTDC	MTDC Base	F&A Rate	Indirect Costs (F&A)
Personnel	\$150,000	\$0	\$150,000	50%	\$75,000
Lab Supplies	\$50,000	\$0	\$50,000	50%	\$25,000
Equipment	\$75,000	\$75,000	\$0	50%	\$0
Travel	\$10,000	\$0	\$10,000	50%	\$5,000
<b>Total</b>	<b>\$285,000</b>	<b>\$75,000</b>	<b>\$210,000</b>	<b>\$105,000</b>	

## Visualizations

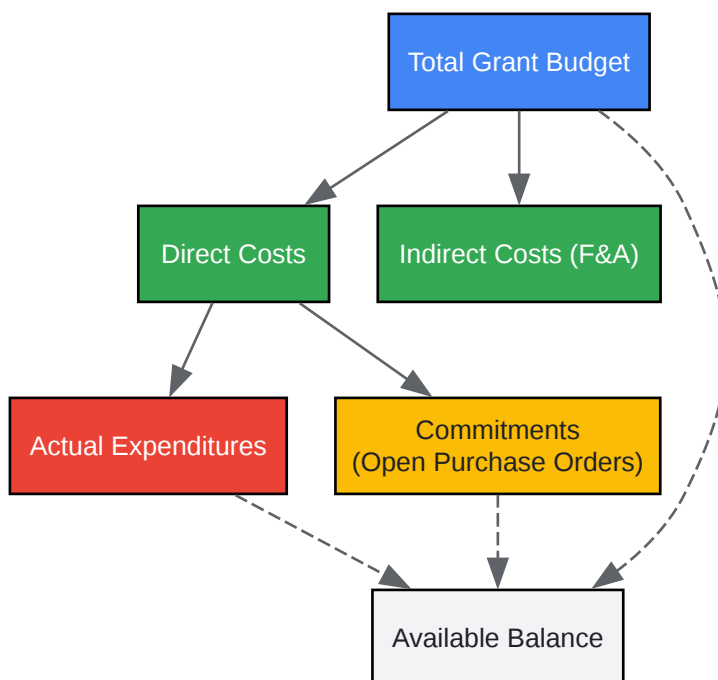
### Grant Reporting Workflow



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Caption: High-level workflow for grant expense posting and reporting.

## Budget vs. Actuals Logical Relationship



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Caption: Logical relationship of key components in a grant budget.

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